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Compound of Interest

Compound Name: 9-(4-Fluorophenyl)-9H-carbazole

Cat. No.: B3179795

A comprehensive spectroscopic comparison of 9-(4-fluorophenyl)-9H-carbazole with its non-
fluorinated and brominated analogs, 9-phenylcarbazole and 9-(4-bromophenyl)-9H-carbazole,
is presented. This guide provides a detailed analysis of their nuclear magnetic resonance
(NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported
by established experimental protocols. The objective is to offer researchers, scientists, and
drug development professionals a thorough cross-validation of the spectroscopic
characteristics of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 9-(4-fluorophenyl)-9H-carbazole and its selected alternatives.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound Chemical Shift (6) ppm

8.15 (d, J = 7.8 Hz, 2H), 7.61 (m, 2H), 7.49-7.40

9-(4-fluorophenyl)-9H-carbazole
(m, 4H), 7.33-7.26 (m, 4H)

8.24 (d, J=7.8 Hz, 2H), 7.71-7.60 (m, 4H),
9-phenylcarbazole 7.58-7.45 (m, 5H), 7.38 (ddd, J=7.9,5.6, 2.4
Hz, 2H)[1]

8.13(d,2H,J=7.6 Hz),7.72(d, 2H,J=8.8
9-(4-bromophenyl)-9H-carbazole Hz), 7.45 (d, 2H, J = 8.8 Hz), 7.41-7.37 (m, 4H),
7.30 (t, 2H, J = 6.6 Hz)

Table 2: 13C NMR Spectroscopic Data (CDCIs)

Compound Chemical Shift (8) ppm

162.8 (d, J = 248.8 Hz), 140.7, 133.2 (d, J = 3.2
9-(4-fluorophenyl)-9H-carbazole Hz), 128.9 (d, J = 8.4 Hz), 126.1, 123.5, 120.4,
120.1, 116.6 (d, J = 22.9 Hz), 109.4

140.9, 137.7, 129.8, 127.4, 127.1, 125.9, 123.3,

9-phenylcarbazole
120.3, 119.9, 109.7[1]

140.8, 136.6, 132.8, 128.6, 126.2, 123.6, 121.3,

9-(4-bromophenyl)-9H-carbazole
120.5, 120.2, 109.6

Table 3: UV-Vis Spectroscopic Data

Compound Amax (nm) Solvent

9-(4-fluorophenyl)-9H-

carbazole

Data not available -

9-phenylcarbazole 243, 296(2] Acetonitrile[2]

9-(4-bromophenyl)-9H- )
Data not available -
carbazole

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.rsc.org/suppdata/c5/tc/c5tc02997j/c5tc02997j1.pdf
https://www.rsc.org/suppdata/c5/tc/c5tc02997j/c5tc02997j1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3379420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3379420/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3179795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Table 4: Mass Spectrometry Data

Compound Molecular lon (m/z) lonization Method

9-(4-fluorophenyl)-9H-

carbazole

Data not available

9-phenylcarbazole 243.3025 [M]*[3] Electron lonization (EI)[3]

9-(4-bromophenyl)-9H-

322.2 [M]*[3] Not specified
carbazole

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this
comparative guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For *H and 3C NMR analysis, approximately 5-20 mg of the solid sample was dissolved in
about 0.6-0.7 mL of deuterated chloroform (CDCIs). The solution was transferred to a 5 mm
NMR tube. All spectra were recorded on a spectrometer operating at a frequency of 500 MHz
for *H and 125 MHz for 13C. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using the Attenuated Total Reflectance (ATR) technique. A small
amount of the solid sample was placed directly on the diamond crystal of the ATR accessory.
The spectrum was recorded in the range of 4000-400 cm~* by co-adding multiple scans to
improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a spectrophotometer. Solutions of the compounds
were prepared in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of
approximately 1 x 10~> M. The absorbance was measured in a quartz cuvette with a 1 cm path
length over a wavelength range of 200-800 nm.
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Mass Spectrometry (MS)

Mass spectra were acquired using an electron ionization (EIl) source. The sample was
introduced into the mass spectrometer, and the resulting ions were separated based on their

mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The general workflow for acquiring and analyzing spectroscopic data for chemical compounds

is illustrated in the following diagram.
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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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